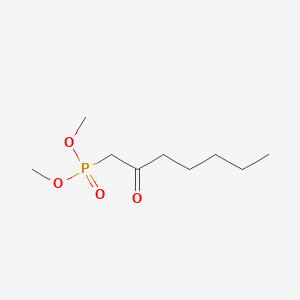
Triheptyl phosphate
Descripción general
Descripción
Triheptyl phosphate (THP) is a chemical compound that belongs to the class of organophosphate esters. It is widely used as a flame retardant in various applications, including electronics, textiles, and plastics. THP is a clear, colorless liquid that has a high boiling point and low volatility, making it an ideal candidate for use in high-temperature environments. In
Aplicaciones Científicas De Investigación
Extraction and Separation Agent : TEHP is used as an extractant for separating scandium(III) and yttrium(III) from salicylate media and for their determination in binary and multicomponent mixtures (Chhatre & Shinde, 1998).
Study of Flame Retardants : It is a target compound in the study of organophosphate flame retardants in the Great Lakes basin (Salamova, Ma, Venier, & Hites, 2014).
Biochemical Conversion : In lactobacilli, it is used to convert uracil and orotate to uridine 5'-phosphate (Crawford, Kornberg, & Simms, 1957).
Replacement for Brominated Flame Retardants : TEHP is used as a replacement for brominated flame retardants (BFRs) in car dust (Christia et al., 2018).
Biomarker for Exposure : It can be used as a biomarker for determining exposure levels in individuals who have experienced neurological symptoms after exposure to aircraft engine lubricant containing tricresyl phosphates (Marsillach et al., 2011).
Study of Carcinogenicity : There has been research into the carcinogenicity of TEHP, though its carcinogenicity was not previously studied (National Toxicology Program technical report series, 1984).
Flame Retardant and Plasticizer : Used widely as a flame retardant and plasticizer in the chemical industry, particularly in the form of tris(2-chloroethyl) phosphate (TCEP) (Möller et al., 2012).
Propiedades
IUPAC Name |
triheptyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45O4P/c1-4-7-10-13-16-19-23-26(22,24-20-17-14-11-8-5-2)25-21-18-15-12-9-6-3/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSURLQOINUQIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOP(=O)(OCCCCCCC)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335387 | |
| Record name | Triheptyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triheptyl phosphate | |
CAS RN |
4621-50-5 | |
| Record name | Triheptyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)



